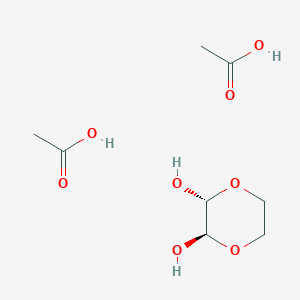
acetic acid;(2R,3R)-1,4-dioxane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol is a compound that combines the properties of acetic acid and a dioxane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar The (2R,3R)-1,4-dioxane-2,3-diol component is a diol with two hydroxyl groups attached to a dioxane ring, which is a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can be achieved through several methods. One common approach involves the reaction of acetic acid with a suitable dioxane derivative under controlled conditions. For instance, the reaction of acetic anhydride with (2R,3R)-1,4-dioxane-2,3-diol in the presence of a catalyst such as pyridine can yield the desired compound . The reaction typically requires anhydrous conditions and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards. The use of renewable feedstocks and green chemistry principles can also be integrated into the production process to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxane diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the dioxane diol can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting cellular processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups, commonly used as an antifreeze agent.
Propylene glycol: Another diol with applications in food, pharmaceuticals, and cosmetics.
1,4-Dioxane: A cyclic ether with two oxygen atoms, used as a solvent and in chemical synthesis
Uniqueness
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol is unique due to its combination of acetic acid and dioxane diol properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler diols or cyclic ethers .
Propriétés
Numéro CAS |
35528-79-1 |
|---|---|
Formule moléculaire |
C8H16O8 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
acetic acid;(2R,3R)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4.2C2H4O2/c5-3-4(6)8-2-1-7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4-;;/m1../s1 |
Clé InChI |
SYLVIPCVHNXLJS-XWJKVJTJSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1CO[C@H]([C@@H](O1)O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.C1COC(C(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

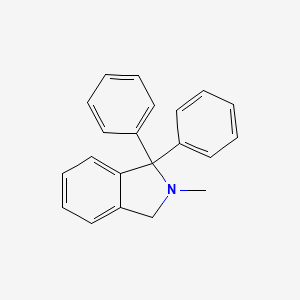
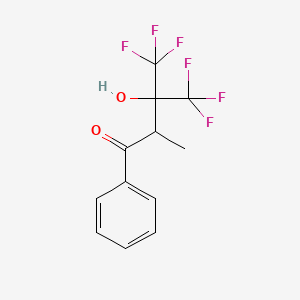

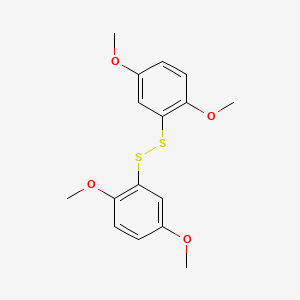


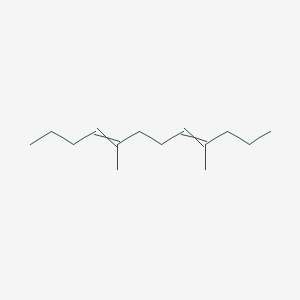

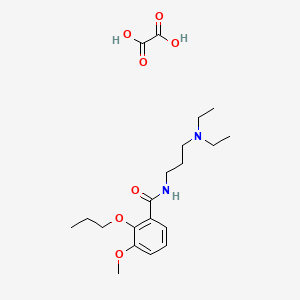
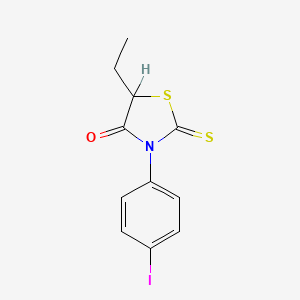
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
